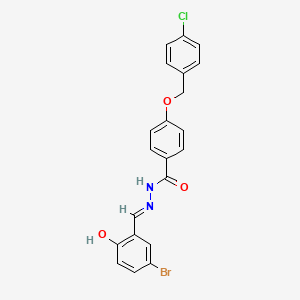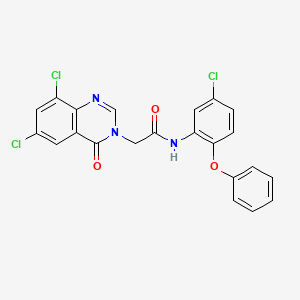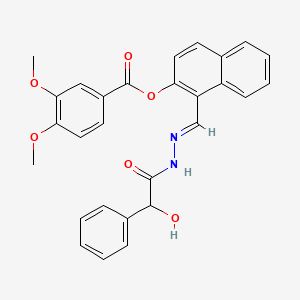
N'-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a benzohydrazide core with specific substituents that contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process:
Formation of the Benzohydrazide Core: The initial step involves the reaction of 4-((4-chlorobenzyl)oxy)benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide.
Bromination: The benzohydrazide is then brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the benzene ring.
Condensation Reaction: Finally, the brominated benzohydrazide undergoes a condensation reaction with 5-bromo-2-hydroxybenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with cellular targets, such as receptors or signaling pathways, to exert anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
- N’-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide
- N’-(5-Bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide
Uniqueness
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
CAS番号 |
332146-91-5 |
|---|---|
分子式 |
C21H16BrClN2O3 |
分子量 |
459.7 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H16BrClN2O3/c22-17-5-10-20(26)16(11-17)12-24-25-21(27)15-3-8-19(9-4-15)28-13-14-1-6-18(23)7-2-14/h1-12,26H,13H2,(H,25,27)/b24-12+ |
InChIキー |
JJCKSZXYAIGXPB-WYMPLXKRSA-N |
異性体SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl |
正規SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)




![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)

![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)


![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)
